2-Ethylcyclohexanone
Description
Overview and Significance in Organic Synthesis
2-Ethylcyclohexanone serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and fragrances. ontosight.ai Its utility stems from the reactivity of the ketone functional group, which can undergo a variety of transformations such as nucleophilic addition, oxidation, and reduction. For instance, it can be reduced to form 2-ethylcyclohexanol (B1581418) or oxidized to create 2-ethylcyclohexanoic acid.
The presence of the ethyl group at the alpha-position to the carbonyl influences the regioselectivity of reactions. For example, in enolate formation, a crucial step in many carbon-carbon bond-forming reactions, the substitution pattern dictates which alpha-proton is removed. chemistrydocs.com The alkylation of unsymmetrical ketones like 2-methylcyclohexanone (B44802) often occurs at the less substituted carbon center when using enamine-based methods. orgsyn.org This principle is fundamental to controlling the outcome of synthetic sequences involving substituted cyclohexanones.
Furthermore, this compound and its derivatives are used in mechanistic studies. Research involving the reaction of 2-methyl and 2-ethyl derivatives of cyclohexanone (B45756) with deuterium (B1214612), using platinum group metals as catalysts, has been conducted to understand substituent effects in heterogeneous catalysis. thermofisher.comchemicalbook.com
Context within Cyclohexanone Derivatives Research
Cyclohexanone and its derivatives are a versatile class of compounds with wide-ranging applications, primarily as monomers for plastics like nylon and as valuable synthons in the chemical industry. acs.orgwikipedia.org Research into cyclohexanone derivatives is extensive, exploring their potential in medicinal chemistry, agrochemicals, and materials science. ontosight.aiontosight.ai For example, some derivatives bearing furan (B31954) rings have shown potential biological activities. ontosight.aiontosight.ai
The synthesis of these derivatives is a major focus of research. Methods often involve multi-step reactions, including condensation and stereoselective synthesis to achieve specific three-dimensional arrangements of atoms, which can be crucial for biological activity. ontosight.ai A significant area of study is the selective hydrogenation of phenols to produce cyclohexanone derivatives, a process that is challenging due to the high activity of the cyclohexanone intermediate which can lead to over-reduction. acs.org Recent advancements have seen the development of catalysts, such as palladium on N-doped carbon/SiO₂, that can achieve high conversion and selectivity under mild conditions. acs.org Another modern approach involves the dehydrogenative aromatisation of cyclohexanone derivatives to synthesize aromatic compounds, with recent research focusing on nonprecious-metal catalysts like Nickel(0) nanoparticles. chemrxiv.org
Historical Perspectives in Synthesis and Application
The synthesis of cyclohexanones has evolved significantly over time. A foundational industrial method is the oxidation of cyclohexane (B81311), which produces a mixture of cyclohexanone and cyclohexanol (B46403) (known as "KA oil"), primarily used for producing adipic acid for nylon. wikipedia.org Another established route is the partial hydrogenation of phenol. wikipedia.org
For substituted derivatives like this compound, classic organic reactions have been employed. One of the earliest methods for alkylating cyclohexanone involves the formation of an enolate followed by reaction with an alkyl halide, such as iodoethane (B44018) or bromoethane. chemicalbook.comchemicalbook.com However, controlling polyalkylation can be a challenge. chemistrydocs.com To circumvent this, methods using an activating group, such as an ethoxycarbonyl group, have been developed. The ketone is first converted to its 2-ethoxycarbonyl derivative, which ensures that deprotonation and subsequent alkylation occur at the desired position. The activating group is then removed to yield the mono-alkylated product, like 2-methylcyclohexanone. chemistrydocs.com
Another synthetic approach is the oxidation of the corresponding alcohol, 2-ethylcyclohexanol, using reagents like Jones reagent (a solution of chromium trioxide in sulfuric acid). prepchem.com More recently, novel synthetic routes have been developed, such as a method starting from acetyl-γ-butyrolactone and acrolein, which proceeds through a series of reactions including a Michael addition, intramolecular Aldol (B89426) condensation, dehydration, hydrogenation, and finally, ring-opening to yield 2-(2-substituted ethyl) cyclohexanone derivatives. google.com Historical synthesis references for this compound can be found in publications dating back to the late 1960s and 1980s. chemsynthesis.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017021 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-94-3 | |
| Record name | 2-Ethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-ETHYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Ethylcyclohexanone and Its Derivatives
Enantioselective Synthesis Approaches
The creation of specific stereoisomers of 2-ethylcyclohexanone and related cyclic ketones is critical for their use in pharmaceuticals and other biologically active compounds. Enantioselective synthesis aims to produce a single enantiomer, greatly enhancing the specificity of the final product.
Chiral Catalysis in Asymmetric Synthesis
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules with high enantioselectivity. chiralpedia.com This approach utilizes chiral catalysts, which can be metal complexes with chiral ligands, enzymes, or small organic molecules, to create an asymmetric environment that favors the formation of one enantiomer over the other. chiralpedia.com In the context of substituted cyclohexanones, chiral catalysts are instrumental in reactions such as alkylations, Michael additions, and allylic substitutions. chiralpedia.comresearchgate.net
For instance, the enantioselective α-methylation of cyclohexanone (B45756) has been achieved using insoluble cross-linked copolymers with covalently bonded (S)-2-aminoalkoxy groups, resulting in high enantiomeric excesses of the (S)-2-methylcyclohexanone. researchgate.net Similarly, phosphinooxazoline (PHOX) ligands, when complexed with palladium, have proven effective in the asymmetric allylation of ketone enolates, providing access to α-quaternary ketones with high enantioselectivity. nih.gov The choice of solvent and the structure of the chiral ligand are critical factors that influence the enantiomeric excess (ee) of the product. nih.govcaltech.edu
Decarboxylative Allylation for Enantiomeric Excess
Decarboxylative allylation has emerged as a significant method for the asymmetric synthesis of α-quaternary ketones, including derivatives of this compound. nih.govorgsyn.org This method involves the reaction of allyl β-keto esters with a palladium catalyst and a chiral ligand. orgsyn.org The reaction proceeds through the formation of a palladium-π-allyl complex and an enolate, which then couple to form the α-allylated ketone with the concurrent loss of carbon dioxide. ku.edu
The use of chiral ligands, such as phosphinooxazoline (PHOX) ligands, induces enantioselectivity in the process. nih.gov For example, the reaction of allyl 2-methyl-1-oxocyclohexane-2-carboxylate using a palladium catalyst with (S)-tBu-PHOX as the ligand can produce (S)-2-allyl-2-methylcyclohexanone in high yield and enantiomeric excess. nih.govorgsyn.org Research has shown that reaction parameters such as catalyst loading, substrate concentration, and solvent have a minimal impact on the high efficiency and selectivity of this transformation. orgsyn.org This method provides a direct route to chiral α-tertiary cycloalkanones that were previously difficult to prepare in high enantiomeric excess. orgsyn.org
Table 1: Effect of Concentration on Asymmetric Allylation
| Entry | Concentration (M) | Time (h) | % Yield | % ee |
|---|---|---|---|---|
| 1 | 0.500 | 3 | 81 | 82 |
| 2 | 0.250 | 2 | 90 | 84 |
| 3 | 0.125 | 2 | 94 | 84 |
| 4 | 0.063 | 2 | 99 | 85 |
| 5 | 0.031 | 2 | 95 | 86 |
Data sourced from studies on asymmetric allylation. nih.gov
Stereoselective Michael Addition Strategies
Stereoselective Michael addition is a key carbon-carbon bond-forming reaction used to synthesize substituted cyclohexanones with high levels of stereocontrol. researchgate.netnih.gov This reaction involves the conjugate addition of a nucleophile, such as a ketone enolate, to an α,β-unsaturated compound. researchgate.net The use of chiral organocatalysts or metal complexes can direct the approach of the nucleophile to produce a specific diastereomer and/or enantiomer. researchgate.netrsc.org
For example, the asymmetric Michael addition of cyclohexanone to β-nitrostyrene can be catalyzed by bifunctional organocatalysts, such as those derived from pyrrolidine (B122466) and camphor, to yield the corresponding Michael adducts with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, the double Michael addition of divinyl ketones with active methylene (B1212753) compounds, catalyzed by phosphazene bases, can produce highly functionalized cyclohexanones with excellent diastereoselectivity. researchgate.net In some cases, the reaction can be performed in water using a pyrrolidine-thiourea organocatalyst, offering an environmentally benign approach. researchgate.net These strategies allow for the construction of multiple stereocenters in a single step, providing efficient access to complex cyclic systems. nih.govrsc.org
Catalytic Hydrogenation Routes
Catalytic hydrogenation is a fundamental and widely used method for the synthesis of this compound, typically involving the reduction of precursors like 2-ethylcyclohexenone or 2-ethylphenol (B104991). libretexts.org This process is favored in industrial settings for its efficiency and scalability.
Role of Platinum Group Metal Catalysts
Platinum group metals (PGMs), including platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir), are highly effective catalysts for hydrogenation reactions. researchgate.netoup.com These metals, often supported on materials like carbon (e.g., Pd/C) or calcium carbonate (Pd/CaCO₃), facilitate the addition of hydrogen across a double bond or the reduction of a phenolic ring. researchgate.netgoogle.com
In the synthesis of this compound, PGM catalysts are used to hydrogenate the aromatic ring of 2-ethylphenol or the carbon-carbon double bond of 2-ethylidenecyclohexanone. chemicalbook.com The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, palladium and platinum are known to be highly efficient for such transformations. researchgate.netoup.com Studies on related cyclohexanone derivatives have shown that different PGMs can exhibit varying activities and selectivities. For example, in the hydrogenation of isomeric enol ethers of 3-methylcyclohexanone, palladium, rhodium, and platinum were found to be highly active catalysts. researchgate.netoup.com The catalytic activity is attributed to the ability of the metal surface to adsorb and activate both the substrate and hydrogen. nih.gov
Influence of Reaction Conditions (Pressure, Temperature)
The conditions under which catalytic hydrogenation is performed, specifically pressure and temperature, play a crucial role in the reaction's outcome, affecting both the rate and selectivity. google.comfrontiersin.org Generally, hydrogenation of aromatic rings requires more forcing conditions (higher temperature and pressure) than the reduction of a simple alkene double bond. nih.govdrhazhan.com
For the hydrogenation of substituted phenols to the corresponding cyclohexanones, elevated pressure and temperature are typically employed. A patent for a similar synthesis specifies a hydrogenation absolute pressure of 0.1 to 1.0 MPa (preferably 0.1 to 0.3 MPa) and a reaction temperature of 0 to 100 °C (preferably 20 to 50 °C). google.com Increasing the temperature can increase the reaction rate, but it can also lead to undesired side reactions or decreased selectivity. frontiersin.orgcardiff.ac.uk For example, in some hydrogenation processes, higher temperatures can promote the desorption of oligomeric byproducts that might otherwise block catalyst active sites, thereby improving catalyst lifetime. cardiff.ac.uk Conversely, for exothermic reactions like hydrogenation, lower temperatures can be favorable from a thermodynamic standpoint, but a balance must be struck to ensure a practical reaction rate. frontiersin.org The pressure of hydrogen gas is also a key parameter, with higher pressures generally increasing the rate of hydrogenation, although some reactions can be zero-order with respect to hydrogen pressure. drhazhan.com
Table 2: General Hydrogenation Conditions for Substituted Cyclohexanones
| Parameter | Range | Preferred Range |
|---|---|---|
| Pressure | 0.1–1.0 MPa | 0.1–0.3 MPa |
| Temperature | 0–100 °C | 20–50 °C |
Data derived from a patented synthesis process. google.com
Substituent Effects in Heterogeneous Catalysis
The influence of substituents on the cyclohexane (B81311) ring plays a critical role in the outcome of heterogeneous catalytic reactions. Studies involving 2-methyl and 2-ethyl derivatives of cyclohexanone have been instrumental in elucidating these effects. For instance, the catalytic reactions of these substituted cyclohexanones with deuterium (B1214612), using platinum group metals as catalysts, have been employed to investigate substituent effects in heterogeneous catalysis. The size and electronic nature of the alkyl substituent at the C-2 position can affect the rate and stereoselectivity of reactions such as hydrogenation and deuteration. researchgate.net
In the context of bimetallic catalysts, such as Pd-Ru supported on materials like aluminum oxide (Al2O3), the electronic interaction between the metals and the support can be modulated by substituents on the substrate, influencing catalytic activity and selectivity. cardiff.ac.uk The presence of an ethyl group, as in this compound, can impact the adsorption of the molecule onto the catalyst surface and the subsequent reaction pathway. For example, in the self-condensation of cyclohexanone derivatives catalyzed by amine-modified sulfonic acid ion exchange resins, the reactivity of 2-methylcyclohexanone (B44802) was observed, while 2,6-dimethylcyclohexanone (B152311) was unreactive under certain conditions, highlighting the steric hindrance effects of alkyl substituents. researchgate.net
Table 1: Influence of Substituents in Heterogeneous Catalysis
| Substrate | Catalyst System | Reaction Type | Observed Effect | Reference |
|---|---|---|---|---|
| 2-Methylcyclohexanone / this compound | Platinum group metals | Deuterium exchange | Substituent size and position influence reaction stereochemistry. | |
| 2-Methylcyclohexanone | Amine-modified sulfonic acid resin | Self-condensation | Product formation observed, indicating reactivity. | researchgate.net |
| 2,6-Dimethylcyclohexanone | Amine-modified sulfonic acid resin | Self-condensation | No reaction, demonstrating significant steric hindrance. | researchgate.net |
Oxidation Reactions in Synthesis
Selective Oxidation of 2-Ethylcyclohexanol (B1581418)
The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The conversion of 2-ethylcyclohexanol to this compound is a common and efficient method for its preparation. This reaction requires careful selection of the oxidizing agent to avoid over-oxidation to carboxylic acids. studymind.co.uk A variety of reagents can be employed for this purpose, with milder agents being preferable for achieving high selectivity. studymind.co.uk
One effective method involves the use of pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that is particularly suitable for converting secondary alcohols to ketones without further oxidation. studymind.co.uklibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of unwanted by-products. libretexts.org Another approach utilizes molecular oxygen over a heterogeneous catalyst, such as 1% Pd/MgO, in the presence of trifluorotoluene. This method is noted for its selectivity and the recyclability of the catalyst.
Use of Strong Oxidizing Agents
While selective oxidation is often desired, strong oxidizing agents can also be effectively used for the synthesis of this compound from 2-ethylcyclohexanol, provided the reaction conditions are carefully controlled. libretexts.org Commonly used strong oxidizing agents for this transformation include chromic acid (H₂CrO₄), often referred to as the Jones reagent, which is prepared from chromium trioxide (CrO₃) and aqueous sulfuric acid. libretexts.orglibretexts.org Other potent oxidants include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). studymind.co.uklibretexts.org
A specific procedure for the synthesis of this compound involves stirring 2-ethylcyclohexanol in acetone (B3395972) at 0°C and treating it with 8N Jones reagent. This method has been reported to yield this compound in high purity (91%) after purification by distillation. prepchem.com The reaction with strong oxidizing agents like sodium dichromate is typically conducted in an acidic medium to enhance the oxidation efficiency. However, careful control of parameters is crucial to prevent cleavage of the ring or other side reactions.
Table 2: Comparison of Oxidizing Agents for 2-Ethylcyclohexanol Oxidation
| Oxidizing Agent | Typical Conditions | Selectivity/Yield | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane | High selectivity for ketone, prevents over-oxidation. | studymind.co.uklibretexts.org |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C | High yield (91%) reported with careful addition. | prepchem.com |
| Sodium Dichromate (Na₂Cr₂O₇) | Acidic medium | Effective, but requires control to avoid side reactions. | |
| Potassium Permanganate (KMnO₄) | Acidic or basic medium | Powerful oxidant, risk of over-oxidation. | studymind.co.uklibretexts.org |
| 1% Pd/MgO with O₂ | Trifluorotoluene | Selective oxidation with a recyclable catalyst. |
Organometallic and Cross-Coupling Reactions
Multi-step Organolithium and Rhodium Catalysis
A more complex and controlled synthesis of this compound involves a multi-step approach utilizing both organolithium reagents and rhodium catalysis. This method allows for precise control over the substitution pattern. A reported synthesis starts with the treatment of a precursor with n-butyllithium (n-BuLi) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) at approximately 20°C. chemicalbook.com This is followed by a heating step to facilitate further transformations. chemicalbook.com
The subsequent key step involves a rhodium-catalyzed reaction. chemicalbook.com Specifically, a rhodium catalyst such as [Rh(C₈H₁₄)₂Cl]₂ is used in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) in toluene (B28343) at an elevated temperature of around 150°C. chemicalbook.com The reaction is completed with an acidic workup using hydrochloric acid and water to yield this compound. While this method is more intricate and involves sensitive reagents, it offers a pathway to construct the target molecule with high precision.
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds and are applicable to the synthesis of derivatives of this compound. While not a direct synthesis of this compound itself, these transformations use it as a key starting material. For example, a formal synthesis of the natural product (+)-aspidospermidine begins with this compound and utilizes a palladium-catalyzed dehydrosilylation in a multi-step sequence. wvu.edu
More generally, palladium-catalyzed α-alkylation and α-arylation of ketones are well-established methods for creating more complex structures. acs.orgrsc.org These reactions typically involve the formation of a palladium enolate intermediate, which then reacts with an electrophile. acs.org For instance, the palladium-catalyzed α-vinylation of cyclohexanones has been developed to produce bridged ring systems. sioc-journal.cn The choice of ligands, such as chiral phosphinooxazolines, is crucial for achieving high enantioselectivity in asymmetric versions of these reactions. acs.org
Enolate Chemistry and Alkylation Strategies
A cornerstone of α-functionalization of ketones is the generation of enolates, which act as potent nucleophiles. The subsequent alkylation of these enolates is a powerful tool for forming new carbon-carbon bonds.
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that is frequently employed for the deprotonation of ketones to form enolates. vaia.commasterorganicchemistry.comaskthenerd.com Its use is critical in reactions where complete and irreversible conversion of the ketone to its enolate is desired before the addition of an electrophile. pressbooks.pub This is particularly important for preventing side reactions, such as self-condensation of the ketone. askthenerd.com
The generation of the enolate from cyclohexanone using LDA is typically performed at low temperatures, such as -78 °C, in an aprotic solvent like tetrahydrofuran (THF). pressbooks.pub The strong basicity of LDA (the pKa of its conjugate acid, diisopropylamine, is about 35) ensures that the equilibrium lies far to the side of the enolate product. masterorganicchemistry.compressbooks.pub Once formed, the cyclohexanone enolate can then be treated with an alkylating agent, such as iodoethane (B44018), to yield this compound. vaia.com This two-step process involves the nucleophilic attack of the enolate on the electrophilic carbon of the iodoethane in an SN2-type reaction. vaia.compressbooks.pub
| Reaction Step | Reagents and Conditions | Purpose |
| Enolate Formation | Cyclohexanone, Lithium Diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | Complete deprotonation of cyclohexanone to form the lithium enolate. |
| Alkylation | Iodoethane | Introduction of an ethyl group at the α-carbon of the cyclohexanone ring. |
When dealing with unsymmetrical ketones, the regioselectivity of enolate formation becomes a crucial factor. For a ketone like 2-methylcyclohexanone, deprotonation can occur at either the more substituted C2-position or the less substituted C6-position. The choice of base and reaction conditions dictates which regioisomeric enolate is formed.
The use of a bulky base like LDA at low temperatures favors the formation of the kinetic enolate , which is the less substituted and less thermodynamically stable enolate. masterorganicchemistry.compressbooks.pub This is because the sterically hindered base reacts faster with the more accessible proton on the less substituted α-carbon. masterorganicchemistry.com Conversely, using a smaller, non-bulky base at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate . masterorganicchemistry.commsu.edu
In the context of preparing this compound from an unsubstituted cyclohexanone, regioselectivity is not an issue as both α-carbons are equivalent. However, if one were to introduce an ethyl group to an already substituted cyclohexanone, these principles of kinetic and thermodynamic control would be paramount in directing the position of alkylation. libretexts.orgubc.ca
The stereochemistry of the alkylation of cyclohexanone enolates is also a significant consideration. The enolate is planar, and the incoming electrophile can approach from either the top or bottom face. In a conformationally constrained system like 4-tert-butylcyclohexanone, the approach of the electrophile can lead to the formation of diastereomeric products. ubc.ca The stereochemical outcome is influenced by steric hindrance and the geometry of the enolate.
| Control Type | Conditions | Favored Enolate | Product |
| Kinetic Control | Bulky base (e.g., LDA), Low temperature (-78 °C) | Less substituted | Alkylation at the less hindered α-carbon. |
| Thermodynamic Control | Smaller base (e.g., NaH, KH), Higher temperature | More substituted | Alkylation at the more substituted α-carbon. |
Lithium Diisopropylamide (LDA) Mediated Enolization
Rearrangement Reactions and Isomerizations
Beyond enolate alkylation, rearrangement and isomerization reactions offer alternative pathways to this compound and allow for the study of its conformational dynamics.
An alternative synthetic route to this compound involves the rearrangement of ethylcyclohexene oxide. This reaction typically proceeds under acidic or basic conditions, where the epoxide ring is opened and a subsequent rearrangement leads to the formation of the ketone. The specific isomer of ethylcyclohexene oxide used will determine the position of the ethyl group in the final cyclohexanone product. For example, the rearrangement of 1-ethylcyclohexene (B74122) oxide would be required to yield this compound. This method provides a distinct pathway from the more common enolate alkylation strategies.
This compound, like other substituted cyclohexanones, exists in a state of conformational equilibrium, primarily between two chair conformations. In one conformation, the ethyl group occupies an axial position, while in the other, it is in an equatorial position. The relative stability of these conformers is a subject of interest in stereochemical analysis.
Studies on the conformational isomerization of substituted cyclohexanones can be carried out using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, often at different temperatures. These studies provide valuable data on the energetic differences between the axial and equatorial conformers and the barriers to ring inversion. For this compound, the equatorial conformation of the ethyl group is generally favored due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformer.
Rearrangement of Ethylcyclohexene Oxide to this compound
Green Chemistry Approaches and Sustainable Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For the preparation of this compound, this translates to exploring catalytic methods that minimize waste and the use of stoichiometric reagents.
One such approach involves the catalytic addition of carbonyl derivatives to alkenes. For instance, the use of potassium tert-butoxide as a catalyst for the addition of carbonyl compounds to styrenes has been reported. uni-muenchen.de While not a direct synthesis of this compound, this methodology highlights the potential for developing catalytic C-C bond-forming reactions that could be adapted for its synthesis.
Furthermore, research into more sustainable catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, is an active area of investigation. The goal is to replace traditional stoichiometric bases like LDA with catalytic systems that can be used in smaller quantities and are more environmentally benign. Evaluating the industrial, environmental, and social impacts of synthetic routes is becoming increasingly important in modern chemistry. caltech.edu
Enzyme-Catalyzed Asymmetric Synthesis
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries. Enzymes, with their inherent chirality and high selectivity, serve as powerful catalysts for producing enantiomerically pure compounds. In the context of this compound, enzyme-catalyzed methodologies primarily focus on its asymmetric reduction to yield chiral 2-ethylcyclohexanols, which are valuable synthons for more complex molecules. The most prominent enzymes for this transformation are alcohol dehydrogenases (ADHs).
Horse liver alcohol dehydrogenase (HLADH) is a well-documented enzyme capable of catalyzing the oxidoreduction of a wide array of substrates, including 2-alkylcyclohexanones. cdnsciencepub.com Research into the HLADH-catalyzed reduction of racemic 2-alkylcyclohexanones, such as this compound, has shown that these reactions can produce optically active trans-alcohols. cdnsciencepub.com The enzyme transfers a hydride from the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to the carbonyl group of the ketone. For poor racemic substrates like 2-alkylcyclohexanones, where both enantiomers may fit into the active site, the enantiomeric excess (ee) of the product can be influenced by reaction conditions. cdnsciencepub.com
Studies have demonstrated that for the reduction of (±)-2-ethylcyclohexanone, the major product is the trans-alcohol, with minor amounts (<4%) of the cis-alcohol also being formed. cdnsciencepub.com The formation of the cis-isomer can be suppressed by adjusting reaction parameters such as pH, buffer type, and the enzyme-to-substrate ratio. Specifically, using a low enzyme concentration in a Tris-HCl buffer at the lowest practical pH helps favor the exclusive formation of the trans-alcohol product. cdnsciencepub.com
The general procedure for such a reduction involves dissolving the ketone substrate in a buffer solution, adding the NAD⁺ cofactor (which is recycled in situ, often by using ethanol (B145695) as a coupled substrate), and initiating the reaction with HLADH. cdnsciencepub.comcdnsciencepub.com The reaction progress is monitored, and upon reaching a certain level of conversion, the products are extracted and purified. cdnsciencepub.com
Table 1: HLADH-Catalyzed Reduction of 2-Alkylcyclohexanones
| Substrate | Enzyme | Major Product | Minor Product | Key Finding | Reference |
|---|---|---|---|---|---|
| (±)-2-Ethylcyclohexanone | Horse Liver Alcohol Dehydrogenase (HLADH) | trans-2-Ethylcyclohexanol | cis-2-Ethylcyclohexanol (<4%) | Formation of the minor cis-isomer is detectable but can be suppressed by optimizing reaction conditions. | cdnsciencepub.com |
| (±)-2-Methylcyclohexanone | Horse Liver Alcohol Dehydrogenase (HLADH) | trans-2-Methylcyclohexanol | cis-2-Methylcyclohexanol | The enantiomeric purity of products can be controlled by adjusting reaction conditions like pH and enzyme/substrate ratio. | cdnsciencepub.com |
Biocatalytic Transformations
Biocatalytic transformations utilize whole cells or isolated enzymes to perform chemical reactions on a substrate. These methods are valued for their high selectivity (chemo-, regio-, and stereoselectivity) and operation under mild, environmentally friendly conditions. For this compound, biocatalytic transformations primarily involve its reduction to the corresponding alcohols.
Whole-cell biocatalysis offers the advantage of having the necessary enzymes and cofactor regeneration systems contained within the cell, eliminating the need for adding expensive external cofactors like NAD(P)H. researchgate.net A common example of a whole-cell biocatalyst is the use of plant tissues, such as carrot root (Daucus carota). The dehydrogenase enzymes within the carrot root can effectively reduce various prochiral ketones to chiral secondary alcohols. rsc.org For instance, the enzymatic reduction of (±)-2-methylcyclohexanone with fresh carrot root yields a mixture of enantiomerically pure (1S,2R)- and (1S,2S)-2-methylcyclohexanol. rsc.org While specific studies on this compound using this system are not widely documented, the broad substrate scope of such plant-based biocatalysts suggests potential applicability.
The use of isolated enzymes, like the previously mentioned HLADH, is another key biocatalytic strategy. The transformation of racemic this compound using HLADH is a well-characterized process. cdnsciencepub.com This reaction is a classic example of a biocatalytic kinetic resolution where the enzyme preferentially reduces one enantiomer of the starting ketone over the other, leading to enantiomerically enriched products. The reduction of (±)-2-ethylcyclohexanone by HLADH primarily yields the trans-alcohol, demonstrating the enzyme's diastereoselectivity. cdnsciencepub.com
Modern biocatalysis also employs "designer cells," which are microorganisms genetically engineered to overexpress a specific enzyme, such as an alcohol dehydrogenase, along with a secondary enzyme for cofactor regeneration (e.g., glucose dehydrogenase). researchgate.net This creates a highly efficient self-sustaining system for asymmetric reductions. Such systems have been successfully applied to the reduction of hydrophobic ketones at high concentrations, offering a practical route to optically active alcohols. researchgate.net
Table 2: Examples of Biocatalytic Systems for Ketone Reduction
| Biocatalyst Type | Example | Substrate Class | Transformation | Advantage | Reference |
|---|---|---|---|---|---|
| Isolated Enzyme | Horse Liver Alcohol Dehydrogenase (HLADH) | 2-Alkylcyclohexanones | Asymmetric reduction to chiral trans-alcohols. | Well-characterized, high selectivity. | cdnsciencepub.com, cdnsciencepub.com |
| Whole Plant Cells | Daucus carota (Carrot Root) | Prochiral ketones (e.g., 2-methylcyclohexanone) | Diastereo- and enantioselective reduction. | Inexpensive, readily available, no external cofactors needed. | rsc.org |
| Engineered Whole Cells | E. coli expressing ADH and GDH | Hydrophobic ketones | Asymmetric reduction with in situ cofactor regeneration. | High efficiency, high substrate loading, practical for larger scale. | researchgate.net |
Reaction Mechanisms and Kinetics of 2 Ethylcyclohexanone
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl group of 2-ethylcyclohexanone is a key site for chemical reactivity, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles. This interaction leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new tetrahedral alkoxide intermediate is formed. scribd.com The reactivity of the carbonyl group in cyclohexanone (B45756) derivatives is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones in nucleophilic additions because they have only one bulky substituent, leading to a less crowded transition state. masterorganicchemistry.com
A specific example of a nucleophilic addition reaction involving this compound is the Reformatsky reaction. When this compound reacts with ethyl bromoacetate (B1195939) in the presence of zinc, a mixture of two epimeric β-hydroxy esters is produced. oup.com The primary products are ethyl trans- and ethyl cis-2-ethyl-1-hydroxycyclohexylacetate. oup.com Experimental results show that the reaction has a degree of stereoselectivity, with the incoming group predominantly approaching the carbonyl from the equatorial direction, leading to the formation of the trans alcohol as the major product in an approximate 80:20 ratio. oup.com This stereochemical outcome is similar to that observed in Grignard reactions with 2-alkylcyclohexanones, although the Reformatsky reaction exhibits slightly lower stereoselectivity. oup.com
The general mechanism for nucleophilic addition involves the approach of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. scribd.com The stereochemical course of the addition is dictated by the relative steric hindrance of the two faces of the carbonyl group, with the ethyl group at the C-2 position directing the incoming nucleophile.
Enolate Formation and Reactivity
This compound, being an unsymmetrical ketone, possesses two different sets of α-hydrogens, at the C-2 and C-6 positions. The acidity of these α-hydrogens allows for the formation of enolate ions in the presence of a base. masterorganicchemistry.com The regioselectivity of enolate formation is highly dependent on the reaction conditions, leading to either the kinetic or thermodynamic enolate. pressbooks.pubutexas.edu
Kinetic Enolate : This enolate is formed faster and results from the removal of the less sterically hindered proton. For this compound, this would be the proton at the C-6 position. Kinetic enolates are typically generated at low temperatures (e.g., -78 °C) using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). pressbooks.pubutexas.edu Using a slight excess of the base ensures that the enolate, once formed, is not in equilibrium with the starting ketone. utexas.edu
Thermodynamic Enolate : This is the more stable enolate, which is more substituted. It is formed by removing the α-hydrogen from the C-2 position. The formation of the thermodynamic enolate is favored under conditions that allow for equilibrium to be established, such as higher temperatures or the use of a slight excess of the ketone. utexas.edumsu.edu
The resulting enolates are potent nucleophiles and key intermediates in organic synthesis. They can react with various electrophiles, most notably in alkylation reactions. For instance, treating this compound with LDA followed by an alkyl halide (like ethyl bromide) results in the formation of a new carbon-carbon bond at the α-position. pressbooks.pubchegg.com The regioselectivity of this alkylation depends on which enolate (kinetic or thermodynamic) is generated. masterorganicchemistry.com
Oxidation and Reduction Mechanisms
This compound can undergo both oxidation and reduction reactions, transforming the carbonyl functional group.
Oxidation: The oxidation of this compound involves the conversion of the cyclic ketone to a carboxylic acid. Strong oxidizing agents are required for this transformation. The C-C bond adjacent to the carbonyl group is cleaved, typically under harsh conditions like hot, alkaline potassium permanganate (B83412) (KMnO₄). scribd.com Another potential oxidation pathway for ketones is the Baeyer-Villiger oxidation, where a peroxy acid inserts an oxygen atom adjacent to the carbonyl carbon to form an ester (a lactone in the case of cyclic ketones). ucr.edubeilstein-journals.org The mechanism involves the initial nucleophilic addition of the peracid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. beilstein-journals.org This is followed by the migration of one of the alkyl groups to the adjacent oxygen atom. ucr.edu
Reduction: The reduction of this compound yields 2-ethylcyclohexanol (B1581418). This transformation can be achieved using various reducing agents. Common methods include:
Catalytic Hydrogenation : This involves the use of H₂ gas in the presence of a metal catalyst such as platinum (Pt) or palladium (Pd).
Metal Hydride Reduction : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to give the alcohol. scribd.comucr.edu
A summary of common reagents for these transformations is provided in the table below.
| Transformation | Reagent Class | Specific Examples | Product |
| Oxidation | Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid | 2-Ethylcyclohexanoic acid |
| Reduction | Metal Hydrides | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 2-Ethylcyclohexanol |
| Reduction | Catalytic Hydrogenation | H₂ with Pt, Pd, or Ni catalyst | 2-Ethylcyclohexanol |
Substitution Reaction Pathways
While direct substitution at the carbonyl carbon is uncommon, this compound readily undergoes α-substitution reactions, where a hydrogen atom on the carbon adjacent to the carbonyl is replaced by another group. These reactions proceed through an enol or enolate intermediate. libretexts.org
A prominent example is the acid-catalyzed α-halogenation. In the presence of an acid and a halogen (Cl₂, Br₂, or I₂), ketones are halogenated at the α-position. libretexts.org The reaction mechanism involves several steps:
Protonation of the carbonyl oxygen by the acid catalyst. libretexts.org
Removal of an α-hydrogen by a base (such as water or the conjugate base of the acid) to form an enol intermediate. This tautomerization is the rate-determining step of the reaction. libretexts.orglibretexts.org
The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen molecule (e.g., Br₂).
A new C-X bond is formed at the α-carbon, and the intermediate is deprotonated at the carbonyl oxygen to regenerate the catalyst and yield the α-haloketone. masterorganicchemistry.com
Kinetic studies show that the rate of acid-catalyzed halogenation is independent of the halogen concentration, confirming that the formation of the enol is the slow step. libretexts.org For this compound, halogenation can occur at either the C-2 or C-6 position, with the substitution at the more substituted carbon (C-2) being favored under these conditions, leading to 2-bromo-2-ethylcyclohexanone as a likely product.
Kinetic Studies of Enolization and Derivatives
Kinetic investigations provide insight into the rates and mechanisms of reactions involving this compound and its derivatives. Studies on the closely related compound ethyl cyclohexanone-2-carboxylate (ECHC) have been particularly informative regarding the influence of the reaction environment on enol reactivity.
Micelles, which are aggregates of surfactant molecules, can significantly alter reaction rates in aqueous solutions by providing a different microenvironment for the reactants. numberanalytics.comnih.gov The effect of micelles on the hydrolysis and enol nitrosation of ECHC has been studied extensively.
Cationic and Nonionic Micelles : In the presence of strong mineral acids, cationic surfactants like cetyltrimethylammonium bromide (CTABr) and nonionic surfactants greatly inhibit the ester hydrolysis of ECHC at concentrations above their critical micelle concentration (CMC). acs.org
Anionic Micelles : Anionic micelles of sodium dodecyl sulfate (B86663) (SDS) also inhibit the ester hydrolysis. researchgate.netacs.org In contrast, the nitrosation of the enol form of ECHC shows a different kinetic profile, with the reaction rate passing through a maximum as the SDS concentration increases. researchgate.netacs.org
Buffered Solutions : In buffered solutions, the effect of cationic micelles on hydrolysis rates can be complex. For some surfactants, the rate constant first increases to a maximum and then steadily decreases as the surfactant concentration rises. acs.orgresearchgate.net
These varied effects are explained by the pseudophase ion exchange (PPIE) model, which treats the micellar and aqueous phases as distinct reaction regions. acs.orgresearchgate.net The model accounts for the partitioning of reactants between the phases and the electrostatic interactions at the micellar surface.
| Surfactant Type | Effect on ECHC Ester Hydrolysis | Effect on ECHC Enol Nitrosation |
| Cationic (e.g., CTABr) | Strong inhibition in acid. acs.org | Inhibition. acs.org |
| Anionic (e.g., SDS) | Inhibition. acs.org | Rate passes through a maximum. acs.org |
| Nonionic | Inhibition in acid. acs.org | Not detailed |
Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity capable of forming inclusion complexes with guest molecules. nih.gov The presence of β-cyclodextrin (β-CD) has been shown to strongly inhibit reactions involving the enol of ECHC. acs.orgacs.org
This inhibition is attributed to the formation of a stable and unreactive 1:1 inclusion complex between the enol tautomer of ECHC and the β-CD host. acs.orgnih.gov The binding of the enol within the cyclodextrin (B1172386) cavity effectively sequesters it from reacting with other species in the solution, such as water (for hydrolysis) or nitrosating agents. acs.orgacs.org Kinetic data show that as the concentration of β-CD increases, the observed rate constant for both ester hydrolysis and nitrosation decreases, exhibiting saturation behavior consistent with the formation of the inclusion complex. acs.orgacs.org The binding is strong, rendering the complexed enol essentially unreactive. nih.govacs.org In alkaline medium, where the enolate ion of ECHC is formed, β-CD has no appreciable effect on its spontaneous hydrolysis. nih.govacs.org
Solvent Isotope Effects
The solvent can play a direct role in a reaction mechanism, and altering its isotopic composition can provide profound insights into the kinetics of a reaction. This phenomenon, known as the solvent isotope effect (SIE), is observed when a reaction's rate changes upon replacing a standard solvent, like water (H₂O), with its isotopically labeled counterpart, such as deuterium (B1214612) oxide (D₂O). chem-station.comlibretexts.org
In reactions involving proton transfer in the rate-determining step, a normal solvent isotope effect (kH/kD > 1) is often observed, meaning the reaction is slower in the deuterated solvent. chem-station.comlibretexts.org This is because the bond to deuterium is generally stronger than the bond to protium (B1232500) (a typical hydrogen atom), making it harder to break. Conversely, an inverse solvent isotope effect (kH/kD < 1) can occur in situations involving a pre-equilibrium step. chem-station.com
For ketones like this compound, solvent isotope effects are particularly relevant in acid- or base-catalyzed reactions, such as enol or enolate formation. Research on the closely related compound, ethyl cyclohexanone-2-carboxylate (ECHC), demonstrates the utility of SIE studies. The acid-catalyzed hydrolysis of ECHC shows a substantial normal solvent isotope effect (kH/kD > 1), indicating that the transfer of a proton is a key part of the slowest, rate-determining step. acs.orgnih.govacs.org This observation is consistent with a mechanism where the protonation of the carbonyl oxygen is a critical activation step.
The study of solvent isotope effects helps to elucidate reaction pathways by identifying the involvement of solvent molecules and proton transfer steps in the kinetic control of the reaction.
Computational Mechanistic Elucidation
Computational chemistry has become an indispensable tool for unraveling the intricate details of reaction mechanisms that are often difficult to probe experimentally. For this compound, theoretical methods provide a molecular-level understanding of its reactivity, conformational preferences, and the transition states it passes through during chemical transformations. By modeling the potential energy surface of a reaction, chemists can predict reaction pathways, calculate activation energies, and rationalize stereochemical outcomes. researchgate.net
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely used to predict the geometries, vibrational frequencies, and energies of reactants, products, and transition states. acs.org
For cyclohexanone and its derivatives, DFT calculations have been instrumental in:
Analyzing Vibrational Spectra: Calculated vibrational frequencies from DFT are often compared with experimental infrared (IR) and Raman spectra to confirm structural assignments. acs.org
Investigating Reaction Pathways: DFT is used to map out the energy profile of a reaction, locating the transition state—the highest energy point on the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate. researcher.life For example, in copper-catalyzed conjugate additions to enones, DFT modeling has been used to identify the preferred structure of the active catalyst and transition state, which would be difficult to determine from kinetic data alone. acs.org
Understanding Electronic Properties: Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution, hyperconjugative interactions, and donor-acceptor relationships within the molecule, which are crucial for understanding its reactivity. researchgate.net
These computational studies provide a detailed picture of the electronic factors governing the reactivity of this compound.
Transition State Theory and RRKM/ME Theory in Kinetic Analysis
To move from the static picture of a potential energy surface to a dynamic understanding of reaction rates, chemists employ theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory.
Transition State Theory (TST) provides a framework for calculating the rate constant of a reaction by assuming a quasi-equilibrium between the reactants and the activated complex (the collection of molecules at the transition state). ox.ac.uk At high pressures, where molecules are constantly colliding and exchanging energy, TST is often sufficient to describe the reaction kinetics. ox.ac.uk
RRKM Theory is a more sophisticated statistical theory that extends TST to unimolecular reactions, particularly in the gas phase where pressure can be low. wikipedia.org It explicitly considers the distribution of energy among the vibrational and rotational modes of the molecule. ox.ac.ukwikipedia.org A key assumption of RRKM theory is that intramolecular vibrational energy redistribution (IVR) is much faster than the reaction itself. wikipedia.org
Master Equation (ME) analysis is often combined with RRKM theory (RRKM/ME) to model the effects of pressure on reaction rates. The master equation accounts for the competition between collisional energy transfer (which activates or deactivates molecules) and the unimolecular reaction itself. researcher.liferesearchgate.net This approach is essential for accurately predicting rate constants over a wide range of temperatures and pressures, which is critical in fields like combustion and atmospheric chemistry. researcher.liferesearchgate.net For instance, the RRKM/ME method has been used to calculate the temperature- and pressure-dependent rate coefficients for complex reactions involving radical additions to molecules. researcher.life
Conformational Dynamics and Interconversion Barriers
The six-membered ring of this compound is not planar; it exists primarily in a chair conformation to minimize steric and torsional strain. The ethyl group at the second position can exist in two distinct orientations: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the side of the ring).
These two conformers are in equilibrium, and the energy difference between them dictates their relative populations at a given temperature. Spectroscopic studies on the related 4-ethylcyclohexanone (B1329521), cooled in a supersonic jet, have been used to measure the enthalpy differences (ΔH°) for such interconversions. aip.org
Key findings from these studies, which are applicable to this compound, include:
Axial-Equatorial Interconversion: The equatorial conformer is generally more stable than the axial conformer due to reduced steric interactions. For 4-ethylcyclohexanone, the enthalpy difference was measured to be 2.2 ± 0.20 kcal/mol. aip.org This process has a significant energy barrier, and at low temperatures (below 200 °C in the experiment), the rate of interconversion is slower than the rate of vibrational cooling in a supersonic expansion. aip.org
Ethyl Rotor Conformations: Additionally, the ethyl group itself can rotate about the carbon-carbon bond connecting it to the ring, leading to different rotational conformers (rotamers). The energy difference between these rotamers in 4-ethylcyclohexanone was found to be 1.1 ± 0.10 kcal/mol. aip.org The barrier for this rotation is lower than for the ring inversion, and equilibration is observed to be faster than vibrational cooling at temperatures above 80 °C. aip.org
The conformational dynamics and the energy barriers to interconversion are critical for understanding the reactivity of this compound, as the accessibility of different conformers can influence which reaction pathways are favored.
| Parameter | Value (for 4-ethylcyclohexanone) | Significance for this compound |
| ΔH° (Axial-Equatorial) | 2.2 ± 0.20 kcal/mol | The equatorial conformer is significantly more stable. |
| ΔH° (Ethyl Rotor) | 1.1 ± 0.10 kcal/mol | Different rotational positions of the ethyl group have distinct energies. |
| Interconversion Temperature (Axial-Equatorial) | > 200 °C | High barrier to ring inversion. |
| Interconversion Temperature (Ethyl Rotor) | > 80 °C | Lower barrier to ethyl group rotation compared to ring inversion. |
| Data derived from studies on 4-ethylcyclohexanone and presented as an analogue for the behavior of this compound. aip.org |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is a cornerstone for the separation and analysis of 2-Ethylcyclohexanone from reaction mixtures and for the determination of its isomeric and enantiomeric purity.
Gas Chromatography (GC) is a primary method for assessing the purity of this compound. Due to its volatility, the compound is well-suited for GC analysis. Commercial suppliers often specify a purity of ≥98.5% as determined by GC, which highlights the technique's role in quality control. thermofisher.com The method can effectively separate this compound from starting materials, byproducts, and solvents used during its synthesis.
When dealing with the stereochemistry of this compound, Chiral Gas Chromatography is the technique of choice for determining the enantiomeric excess (e.e.). Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-2-Ethylcyclohexanone and (S)-2-Ethylcyclohexanone. Chiral GC utilizes a stationary phase containing a chiral selector, often a cyclodextrin (B1172386) derivative, to differentially interact with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. gcms.czdoi.org
Research involving the biotransformation of racemic this compound has employed Chiral GC to monitor the reaction's progress and stereoselectivity. In one such study, the bioconversion of this compound yielded a lactone with a 38% enantiomeric excess, a value determined precisely through chiral GC analysis. ucl.ac.uk The enantiomeric ratio (E), a measure of the enzyme's selectivity, was also calculated from data obtained by this method. ucl.ac.uk The separation efficiency on chiral columns can be highly dependent on analytical conditions, such as the oven temperature, which can be adjusted to optimize the separation of enantiomers. gcms.cz
Table 1: Chiral GC Analysis in Biotransformation Studies
| Substrate | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| This compound | Chiral GC | Produced lactone with 38% e.e. | ucl.ac.uk |
High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for purity analysis, particularly for less volatile derivatives or when non-volatile impurities are present. For this compound, the carbonyl group acts as a chromophore, allowing for detection using a UV-Vis detector. While less common than GC for the direct analysis of the parent compound, HPLC is valuable for ensuring the purity of related cyclohexanone (B45756) structures, where it can separate geometric isomers (cis/trans) in more complex derivatives. The choice between normal-phase and reversed-phase HPLC would depend on the specific separation required and the polarity of the analytes in the mixture.
Gas Chromatography (GC) and Chiral GC
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic methods are crucial for the definitive identification and detailed structural analysis of this compound, providing insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. spectrabase.com
¹H NMR: The ¹H NMR spectrum of this compound displays characteristic signals that confirm the presence of the ethyl group and the cyclohexanone ring. The ethyl group protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -CH₂- group) due to spin-spin coupling. The protons on the cyclohexanone ring produce a series of complex multiplets in the aliphatic region.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) due to its deshielding environment. Other distinct signals can be assigned to the two carbons of the ethyl group and the six carbons of the cyclohexanone ring, confirming the substitution pattern. spectrabase.comnih.gov
Table 2: Predicted NMR Data for this compound
| Spectrum | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₂-CH₃ | ~0.9 | Triplet |
| -CH₂-CH₃ | ~1.5 | Quartet | |
| Ring Protons | ~1.6-2.5 | Multiplets | |
| ¹³C NMR | C=O | ~212 | - |
| C2 (CH-Et) | ~50 | - | |
| Ring CH₂ | ~25-42 | - | |
| Ethyl CH₂ | ~28 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the most prominent and diagnostic absorption band is the strong C=O (carbonyl) stretch. This peak typically appears around 1715 cm⁻¹. The presence of this sharp, strong peak is definitive evidence for the ketone functional group. Other absorptions in the spectrum include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) impurities. nist.gov The IR spectrum for this compound is available in public databases such as the NIST WebBook. nist.gov
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the compound's molecular weight and to gain structural information from its fragmentation pattern. In a GC-MS analysis of a plant extract, this compound was identified as one of the prevailing bioactive compounds, confirming its presence in natural sources. ijpsr.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 126, which corresponds to its molecular weight (C₈H₁₄O). nih.gov The fragmentation pattern is characteristic of cyclic ketones. Key fragmentation pathways include:
Alpha-Cleavage: The bond between the carbonyl carbon and the substituted C2 carbon can break, followed by further rearrangements.
Loss of the Ethyl Group: A significant fragment ion is often observed at m/z 97, corresponding to the loss of the ethyl radical (•C₂H₅). However, data from PubChem indicates major peaks at m/z 98, 55, and 83. nih.gov The peak at m/z 98 could result from the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement. The fragmentation of substituted cyclohexanones can be complex, but the resulting spectrum provides a unique fingerprint for identification. thieme-connect.decdnsciencepub.com
Table 3: Key Mass Spectrometry Peaks for this compound
| m/z Value | Proposed Fragment | Source |
|---|---|---|
| 126 | [M]⁺ (Molecular Ion) | nih.gov |
| 98 | [M - C₂H₄]⁺ | nih.gov |
| 83 | Ring Fragment | nih.gov |
Raman Spectroscopy
Raman spectroscopy is a valuable non-destructive technique for characterizing the vibrational modes of this compound. The analysis of its Raman spectrum provides insight into the molecular structure, particularly the cyclohexanone ring and the ethyl substituent. Key vibrational bands are associated with the carbonyl group (C=O), C-C bond stretching, and various C-H bond vibrations.
In studies of related cyclic ketones, the carbonyl stretching vibration (νC=O) is a prominent feature in the Raman spectrum. For instance, in hydrazone derivatives of (2S,5R)-2-isopropyl-5-methylcyclohexanone, the C=O stretching vibration appears in the region of 1672–1683 cm⁻¹. mdpi.com For this compound, the C=O stretch is expected in a similar region, characteristic of six-membered ring ketones. The C-H stretching vibrations of the ethyl group and the cyclohexane (B81311) ring typically appear in the 2800-3000 cm⁻¹ range. mdpi.com Research on the intercalation of cyclic ketones into vanadyl phosphate (B84403) has shown that the coordination of the carbonyl oxygen to a metal atom can be confirmed by shifts in the Raman spectra, indicating interaction at the ketone functional group. researchgate.net
A representative table of expected Raman shifts for this compound based on data from similar cyclic ketones is provided below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Functional Group |
| C-H Stretching (Alkyl) | 2800 - 3000 | -CH₃, -CH₂, -CH |
| Carbonyl (C=O) Stretching | 1670 - 1720 | Ketone |
| CH₂ Scissoring | 1440 - 1470 | Alkyl Chain & Ring |
| C-C Stretching | 800 - 1200 | Carbon Skeleton |
| Ring Vibrations | 700 - 1100 | Cyclohexane Ring |
This table is generated based on typical values for cyclic ketones and their derivatives. mdpi.com
X-ray Crystallography for Absolute Configuration and Molecular Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral molecules. purechemistry.org For this compound, which is a liquid at room temperature and possesses a single chiral center at the C2 position, direct single-crystal X-ray analysis requires the formation of a suitable crystalline derivative.
Research on substituted cyclohexanones often employs this technique to elucidate stereochemistry. For example, the crystal structures of polysubstituted cyclohexanone derivatives have been determined to confirm their molecular geometry and intramolecular interactions. bas.bg In one study, chiral thiophene (B33073) derivatives fused to a menthone ring system, which is structurally related to substituted cyclohexanones, were analyzed using single-crystal X-ray crystallography to determine the precise stereochemistry of a key intermediate. researchgate.net Similarly, the absolute configuration of 2-methylcyclohexanone (B44802) derivatives has been established through methods including X-ray analysis of crystalline derivatives, which provides unambiguous proof of the spatial arrangement of the substituents on the cyclohexane ring. nih.govekb.eg
While a specific X-ray crystal structure for a simple derivative of this compound is not readily found in the cited literature, the established methodology involves:
Synthesizing a solid derivative of this compound (e.g., a hydrazone, semicarbazone, or a product of an aldol (B89426) condensation). bas.bg
Growing a single crystal of the derivative suitable for diffraction.
Analyzing the X-ray diffraction pattern to build a 3D model of the molecule.
This process allows for the unambiguous assignment of the (R) or (S) configuration at the chiral carbon atom. Early X-ray diffraction studies on cyclohexanone itself confirmed the general flatness and dimensions of the cyclohexane ring in molecules. aps.org
Thermal Analysis (e.g., DSC, TGA)
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of materials. advanced-emc.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. advanced-emc.com This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC analysis would show an endothermic peak corresponding to its boiling point. In research on derivatives of other cyclic ketones, such as (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones, DSC has been used to determine their melting points, with onset temperatures and peak maxima being reported. mdpi.com
The table below summarizes the type of information obtained from these analyses for a typical organic compound like this compound.
| Analytical Technique | Measured Property | Information Gained for this compound |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset of volatilization (boiling point), thermal stability. tainstruments.com |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Melting point (if solid), boiling point, heat of vaporization. advanced-emc.com |
Electroanalytical Techniques in Electrosynthesis Studies
Electroanalytical methods are crucial for studying the reaction mechanisms and optimizing the conditions for the electrosynthesis of organic compounds, including ketones like this compound. acs.orgnih.gov These techniques use an applied potential or current to drive chemical reactions. osi.lv
Cyclic Voltammetry (CV) is a primary electroanalytical technique used to investigate redox processes. rjpbcs.com By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that provides information about the reduction and oxidation potentials of a substrate. rjpbcs.com In the context of this compound, CV can be used to determine the potential required for its reduction to 2-ethylcyclohexanol (B1581418). Research on the electrochemical reduction of related compounds, such as 4-Ethylcyclohexanone (B1329521), has utilized CV to study the effect of pH and to determine the optimal potential for preparative-scale electrolysis. rjpbcs.com These studies often use a three-electrode setup in a divided or undivided cell. nih.gov
Preparative Electrolysis , which can be performed at a constant potential (potentiostatic) or constant current (galvanostatic), is the synthetic application of these findings. acs.org Information from CV is used to set the conditions for the bulk electrochemical reduction of the ketone. rjpbcs.com For instance, the galvanostatic reduction of substituted cyclohexanones has been successfully carried out using stainless steel electrodes, demonstrating an environmentally friendly synthetic route. rjpbcs.com The efficiency and product distribution of such electrosynthetic methods are highly dependent on factors like electrode material, solvent, supporting electrolyte, and pH. acs.org
The general process for using electroanalytical techniques in the synthesis of 2-ethylcyclohexanol from this compound would involve:
Cyclic Voltammetry: To determine the reduction potential of this compound under various conditions (e.g., different pH, solvents).
Preparative Electrolysis: To perform the bulk reduction at the optimized potential, yielding the corresponding alcohol.
Product Analysis: To isolate and characterize the product, confirming the success of the electrosynthesis.
Derivatives and Analogs of 2 Ethylcyclohexanone: Synthesis and Research Applications
Synthesis of Substituted Cyclohexanones
The reactivity of the 2-ethylcyclohexanone ring, particularly at the carbon atoms adjacent to the carbonyl group (the α-positions), allows for the straightforward introduction of additional substituents. This has been exploited to create a range of substituted cyclohexanones.
2,6-Diethylcyclohexanone Synthesis
A common derivative of this compound is 2,6-diethylcyclohexanone. Its synthesis can be achieved through the alkylation of this compound. A standard laboratory method involves the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon. The resulting enolate then acts as a nucleophile, reacting with an ethyl halide, like bromoethane, to yield the desired 2,6-diethylcyclohexanone. chegg.comchegg.com
Spirocyclic Systems via Ring-Closing Metathesis
Spirocycles, which contain two rings connected by a single common atom, are significant structural motifs in many natural products and pharmacologically active compounds. The synthesis of spirocyclic systems can be accomplished starting from cyclohexanone (B45756) derivatives through a key reaction known as ring-closing metathesis (RCM). arkat-usa.orgorganic-chemistry.org A general approach involves the diallylation of the cyclohexanone at a carbon atom adjacent to the carbonyl group. arkat-usa.org This creates a precursor with two terminal alkene functionalities. The subsequent treatment of this diene with a ruthenium-based catalyst, such as a Grubbs catalyst, initiates the RCM reaction, where the two allyl groups are joined to form a new ring, resulting in the spirocyclic framework. arkat-usa.orgorganic-chemistry.org
In a specific example, this compound has been utilized as a starting material in the multi-step enantiocontrolled total synthesis of the alkaloid (-)-mersicarpine, which features a spirocyclic core. researchgate.net Another synthetic route to spiro compounds involves the Michael addition reaction of acetyl-γ-butyrolactone with acrolein, followed by an intramolecular Aldol (B89426) condensation to produce a spirocyclic intermediate, 2-oxaspiro[4.5]decane-8-hydroxy-1,6-dione. google.com
Dioxanone Products and Keto Diols
Dioxanone derivatives can be synthesized from cyclohexanones and serve as intermediates for other valuable compounds. For instance, a method for synthesizing 2-(2-substituted ethyl)cyclohexanone involves the formation of a spiro compound, 2-oxaspiro[4.5]decane-1,6-dione, which is a dioxanone derivative. google.com This intermediate is formed through a sequence of reactions including a Michael addition, an intramolecular Aldol condensation, and dehydration. google.com Subsequent hydrolysis of this dioxanone spirocycle leads to the final substituted cyclohexanone product. google.com Furthermore, dioxanone products can be cleaved to provide access to acyclic keto diols, which are themselves useful building blocks in organic synthesis. orgsyn.org The synthesis of 1,3-keto alcohols and the corresponding 1,3-diols can be achieved through the asymmetric aldol reaction of cyclohexanone with various aldehydes. acs.org Similarly, acetylenic diols have been prepared from the reaction of ketones like cyclohexanone with acetylenic compounds in the presence of lithium naphthalene. cdnsciencepub.com
Functionalized Selenazole Derivatives
Selenazoles are a class of heterocyclic compounds containing both selenium and nitrogen atoms in a five-membered ring. These compounds have garnered interest due to their potential biological activities. The synthesis of functionalized selenazoles can be achieved through various methods, sometimes utilizing cyclohexanone derivatives as precursors. mdpi.comresearchgate.net A common route is the Hantzsch-type condensation, which involves the reaction of a selenourea (B1239437) or a derivative thereof with an α-haloketone. mdpi.comnih.gov While specific examples starting directly from this compound are not extensively documented, the general applicability of using substituted cyclohexanones in the synthesis of related heterocyclic systems like pyrimidines is known. ajrconline.org Research has shown that selenazole derivatives incorporating a cyclohexanone moiety exhibit antifungal activity. mdpi.com
Research on Biological Activities and Structure-Activity Relationships
The modification of the this compound structure has led to the discovery of derivatives with notable biological effects. A significant area of this research has been the investigation of their anticonvulsant properties.
Anticonvulsant Activity Studies
Research has shown that simple alkyl-substituted cyclohexanones can exhibit anticonvulsant activity. nih.gov Studies involving pentylenetetrazol (PTZ)- and maximal electroshock (MES)-induced seizure models in mice have been instrumental in evaluating these properties. nih.gov
This compound itself has been found to be highly effective against pentylenetetrazol-induced seizures. nih.gov However, it did not show efficacy in preventing maximal electroshock seizures. nih.gov This selective activity profile distinguishes it from other small 2-alkylcyclohexanones, such as 2-methylcyclohexanone (B44802), which was found to be effective against both types of seizures. nih.gov
Structure-activity relationship (SAR) studies have provided insights into how the nature and position of the alkyl substituent on the cyclohexanone ring influence its neurological effects. nih.govnih.gov Key findings from these studies are summarized below:
Size of the 2-Alkyl Substituent: The size of the alkyl group at the 2-position is a critical determinant of activity. While small alkyl groups (fewer than three carbon atoms) like methyl and ethyl confer anticonvulsant properties, larger substituents such as 2-propylcyclohexanone (B1346617) and 2-t-butylcyclohexanone were found to induce convulsions. nih.gov
Position of the Alkyl Substituent: The position of the ethyl group on the cyclohexanone ring significantly impacts its activity. While this compound is an anticonvulsant, 4-ethylcyclohexanone (B1329521) was observed to be a convulsant. nih.gov 3-Ethylcyclohexanone exhibited mixed convulsant/anticonvulsant properties. nih.gov
Mechanism of Action: The neuroactive effects of these cyclohexanone derivatives are suggested to be mediated through their interaction with the picrotoxin (B1677862) receptor site of the GABA-A receptor complex. nih.gov Both anticonvulsant and convulsant cyclohexanones were found to competitively displace ligands specific for this receptor. nih.gov Generally, the convulsant compounds showed higher potency in binding to the receptor than the anticonvulsant ones. nih.gov
The research into the anticonvulsant properties of this compound and its analogs highlights the sensitivity of biological activity to subtle structural modifications. These findings are valuable for the rational design of new potential therapeutic agents for seizure disorders.
Interaction with Molecular Targets and Pathways
This compound's chemical structure, featuring a reactive ketone group, allows it to engage in several chemical reactions and interact with various biological targets.
Chemical Reactivity: As a ketone, this compound can undergo nucleophilic addition reactions at its carbonyl carbon and can also form an enolate, a crucial intermediate in many organic syntheses.
Neurological Pathways: The compound's selective anticonvulsant activity against pentylenetetrazol-induced seizures points to a specific interaction with GABAergic pathways, as PTZ is a known GABA-A receptor antagonist. nih.gov Furthermore, derivatives of this compound have been synthesized to probe the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor. researchgate.netnih.gov While the 2-ethyl derivative itself showed significantly lower affinity for this site compared to its 2-methyl counterpart, this research underscores the role of the cyclohexanone scaffold in targeting the NMDA receptor complex. researchgate.netresearchgate.net Phencyclidine and related drugs that bind to this site are known to increase burst firing in dopamine (B1211576) neurons, a mechanism potentially underlying their psychotomimetic effects. nih.gov
Other Potential Pathways: Transcriptome analysis has suggested that this compound may be among the active compounds for the prevention or treatment of hepatocellular carcinoma. Additionally, as a ketone, it has the potential to modulate inflammatory pathways, indicating possible therapeutic applications in inflammatory conditions.
Pharmaceutical Intermediate Applications
This compound is a valuable building block and intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.
Specific Synthetic Applications:
Synthesis of Phencyclidine (PCP) Analogs: The compound is used to synthesize novel derivatives of PCP for biochemical evaluation. researchgate.net For instance, (±)-trans-Ph/Et and (±)-cis-Ph/Et 1-(2-ethyl-1-phenylcyclohexyl)piperidine were synthesized from this compound to study structure-activity relationships at the NMDA receptor. researchgate.net
Synthesis of Lipoic Acid Intermediates: While not always the starting material, 2-(substituted ethyl)cyclohexanones are key intermediates in the synthesis of Thioctic Acid (alpha-lipoic acid), a coenzyme involved in metabolism. google.comgoogle.com One method reports the one-step synthesis of 2-(acetoxyethyl)cyclohexanone from cyclohexanone with a yield of 42%. google.com
Environmental and Biotransformation Studies
Alkylcyclohexanes, the parent hydrocarbons of alkylcyclohexanones, are significant components of crude oil and its refined products. nih.govresearchgate.net Due to their chemical structure and low water solubility, they are among the more resistant compounds to microbial breakdown in the environment. researchgate.net
Microbial Transformation Pathways of Alkylcyclohexanes
Studies on the biotransformation of short-chain alkylcyclohexanes, such as ethylcyclohexane (B155913), have revealed several metabolic pathways employed by microorganisms, particularly yeasts. The alkane-assimilating yeast Candida maltosa and the yeast Trichosporon mucoides have been shown to oxidize the saturated ring system and the side chain of ethylcyclohexane. nih.govresearchgate.netresearchgate.net
The primary transformation pathways include:
Ring Oxidation: This involves the hydroxylation of the cyclohexane (B81311) ring at various carbon positions (C2, C3, and C4), which is then followed by oxidation of the resulting alcohol to a ketone. nih.gov This pathway directly leads to the formation of compounds like 2-, 3-, and 4-ethylcyclohexanone from ethylcyclohexane.
Side-Chain Oxidation: The alkyl side chain can be oxidized to form hydroxylated products and, subsequently, carboxylic acids like cyclohexylacetic acid. nih.govresearchgate.net
Oxidative Decarboxylation: This pathway involves the removal of a carboxyl group. For example, cyclohexylacetic acid can be converted to cyclohexanemethanol (B47985) by the oxidative decarboxylase of Candida maltosa. researchgate.net
A proposed pathway for the transformation of ethylcyclohexane by Candida maltosa and Trichosporon mucoides integrates these different oxidative steps. researchgate.net While many microorganisms can oxidize cyclohexane to cyclohexanone, the further metabolism of the oxygenated ketone can be a difficult step, sometimes resulting in cyclohexanone being a metabolic dead-end for certain yeasts. researchgate.netuni-greifswald.de
Interactive Data Table: Microbial Transformation of Ethylcyclohexane
| Microbial Species | Transformation Pathway | Key Metabolites Formed | Reference |
| Candida maltosa | Ring Oxidation, Side-Chain Oxidation, Oxidative Decarboxylation | This compound, 3-Ethylcyclohexanone, 4-Ethylcyclohexanone, Cyclohexylacetic acid, Cyclohexanemethanol | nih.govresearchgate.net |
| Trichosporon mucoides | Ring Oxidation, Side-Chain Oxidation | This compound, 3-Ethylcyclohexanone, 4-Ethylcyclohexanone, Cyclohexylacetic acid | nih.govresearchgate.netresearchgate.net |
Computational Chemistry and Theoretical Studies on 2 Ethylcyclohexanone
Conformational Analysis and Energy Landscapes
The conformational flexibility of the cyclohexanone (B45756) ring, substituted with an ethyl group at the 2-position, gives rise to various spatial arrangements with different energy levels. Theoretical models are crucial in understanding the populations and energies of these conformers.
The chair conformation is generally the most stable for cyclohexanone rings. For 2-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic effects. In the case of 2-ethylcyclohexanone, the ethyl group is bulkier than a methyl group, which generally favors the equatorial position to minimize steric hindrance.
Computational methods, such as Density Functional Theory (DFT) and semi-empirical methods like AM1 and PM3, are employed to calculate the energies of different conformers. These calculations help in constructing an energy landscape that maps the potential energy of the molecule as a function of its geometry. For substituted cyclohexanones, the energy difference between chair and boat or twist-boat conformers is a key aspect of their conformational landscape. Molecular dynamics (MD) simulations can also be used to explore the conformational space and determine the relative populations of different conformers at various temperatures.
Studies on related substituted cyclohexanones provide a framework for understanding this compound. For instance, in 3-methylcyclohexanone, the energy difference between the equatorial and axial conformers has been a subject of extensive study, with computational methods providing values for the conformational energies. optica.org For 2-halocyclohexanones, the conformational equilibrium is influenced by both steric and electronic interactions, with the stability of the axial versus equatorial conformer being solvent-dependent. rsc.orgresearchgate.net These studies highlight the nuanced interplay of factors that also govern the conformational preferences of this compound.
Table 1: Calculated Conformational Data for Substituted Cyclohexanones
| Compound | Method | Conformational Preference | Energy Difference (kcal/mol) |
| 3-Methylcyclohexanone | Allinger et al. | Equatorial | 1.41 (A-E) |
| 2-Chlorocyclohexanone | NMR/Theoretical | Axial (gas phase), Equatorial (DMSO) | 1.05 (E-A, gas phase) |
| 2-Bromocyclohexanone | NMR/IR/Theoretical | Axial (gas phase), Equatorial (DMSO) | 1.50 (E-A, gas phase) |
Note: Data for this compound is inferred from studies on similar compounds. The energy difference values represent the energy of the higher energy conformer relative to the more stable one.
Prediction of Reaction Pathways and Selectivities
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and for predicting the selectivity of these reactions. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby understanding the kinetic and thermodynamic factors that control the reaction outcome.
Quantum mechanical calculations can be used to model various reactions of this compound, such as oxidation, reduction, and nucleophilic substitution. For instance, in the reduction of this compound to 2-ethylcyclohexanol (B1581418), computational models can predict whether the hydride will attack from the axial or equatorial face of the carbonyl group, thus determining the stereochemical outcome of the reaction. These predictions are based on the calculated energies of the transition states leading to the different products.
Theoretical studies on the nucleophilic addition to substituted cyclohexanones have a long history, illustrating the evolution of computational methods in predicting stereoselectivity. academie-sciences.fr Early studies used simpler models, but were able to capture the essential features of these reactions. More recent studies employ sophisticated methods that include the effects of the solvent, which can be crucial in accurately predicting reaction outcomes.
The α-acetoxylation of ketones, a reaction that can be applied to this compound, has been studied theoretically. rsc.org These studies propose a mechanism involving the nucleophilic attack of the enol form of the ketone on the hypervalent iodine reagent. rsc.org Computational modeling of this reaction can help to rationalize the observed regioselectivity and stereoselectivity.
Furthermore, computational approaches can be used to study the photochemical reactions of cyclohexanones. uci.edu These studies can provide insights into the reaction dynamics and the time scales of different photochemical processes, such as ring-opening and decarbonylation reactions. uci.edu
Molecular Docking and Receptor Interactions (indirectly related via derivatives)
While direct molecular docking studies on this compound itself may be limited, its derivatives have been the subject of such investigations to understand their interactions with biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug design and discovery.
For example, derivatives of this compound have been synthesized and evaluated for their biological activity. benthamdirect.com In one study, 1-(2-ethyl-1-phenylcyclohexyl)piperidine, synthesized from this compound, was studied for its affinity to the PCP binding site. benthamdirect.com Molecular docking simulations can be used to model the interaction of such derivatives with their protein targets, providing insights into the structure-activity relationships. These simulations can help to explain why, for instance, the trans-2-ethyl derivative has a lower affinity for the PCP binding site compared to the corresponding 2-methyl compound. benthamdirect.com
In a broader context, derivatives of cyclohexanone are often used as scaffolds in the design of new bioactive molecules. For example, cyclic biguanidine (B15175387) derivatives synthesized from 4-ethylcyclohexanone (B1329521) have been investigated as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Molecular docking studies of these compounds revealed their binding modes within the active site of acetylcholinesterase and butyrylcholinesterase, with some derivatives showing higher binding affinities than standard drugs. nih.gov Similarly, β-diketone derivatives of cyclohexane (B81311) have been studied as potential COX-2 inhibitors. researchgate.net
These examples demonstrate the utility of molecular docking in understanding the biological activity of compounds derived from the this compound structural motif, even if the parent compound itself is not the direct subject of the docking study. The insights gained from these computational studies can guide the synthesis of new derivatives with improved potency and selectivity.
Future Directions and Emerging Research Areas
Development of Novel Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. nobelprize.org The development of novel asymmetric catalytic systems for reactions involving 2-ethylcyclohexanone is a significant area of future research. The goal is to achieve high enantioselectivity, producing one enantiomer of a chiral product in preference to the other.
Recent advancements have seen the use of various catalytic systems, including those based on transition metals like iron. mdpi.com Chiral iron complexes, for instance, have been employed in a range of asymmetric C-C, C-N, and C-S bond-forming reactions. The design of new chiral ligands is crucial for the success of these catalytic systems. For example, the development of chiral N-heterocyclic carbene (NHC)-palladium(II) complexes has shown promise in the asymmetric conjugate addition of arylboronic acids to related cyclic systems, achieving high yields and excellent enantioselectivities. researchgate.net
Future research will likely focus on:
Designing more efficient and selective chiral catalysts: This includes exploring new metal-ligand combinations and organocatalysts. tcichemicals.comunibo.it
Expanding the scope of asymmetric reactions: Applying asymmetric catalysis to a wider range of transformations involving this compound.
Utilizing DNA-based catalysts: Merging DNA repair with biorthogonal chemistry to create diverse and stable chiral DNA catalysts for asymmetric synthesis. nus.edu.sg
The successful development of such catalytic systems would provide more efficient routes to valuable chiral building blocks derived from this compound.
Advanced Spectroscopic Techniques for Real-Time Analysis
Understanding the dynamics of chemical reactions is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Advanced spectroscopic techniques are becoming increasingly powerful tools for the real-time analysis of reactions involving this compound.
Techniques such as time-resolved spectroscopy can provide insights into the kinetics and mechanisms of tautomerism and other fast processes. numberanalytics.com For instance, ultrafast UV-Vis spectroscopy can monitor changes in absorption spectra on a picosecond timescale. numberanalytics.com Vibrational Circular Dichroism (VCD) is another powerful technique that can be used for real-time monitoring of the enantiomeric excess (% EE) of chiral molecules during a reaction. researchgate.net
Future applications of advanced spectroscopy in the study of this compound could include:
In-situ reaction monitoring: Using techniques like FT-IR and Raman spectroscopy to follow the progress of a reaction in real-time, providing data on reactant consumption and product formation. researchgate.net
Characterization of transient intermediates: Identifying and characterizing short-lived intermediates to gain a deeper understanding of reaction pathways.
Studying conformational dynamics: Employing techniques like 2D NMR spectroscopy to investigate the conformational changes of this compound and its derivatives in solution. numberanalytics.comacs.org
The data obtained from these advanced spectroscopic methods will be invaluable for refining reaction conditions and designing more efficient synthetic processes.
| Spectroscopic Technique | Information Provided | Potential Application for this compound |
| Time-Resolved Spectroscopy | Reaction kinetics and mechanisms | Studying fast reactions like tautomerism |
| Vibrational Circular Dichroism (VCD) | Enantiomeric excess | Real-time monitoring of asymmetric syntheses |
| FT-IR/Raman Spectroscopy | Functional group changes | In-situ monitoring of reaction progress |
| 2D NMR Spectroscopy | Molecular structure and dynamics | Investigating conformational isomers |
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is revolutionizing chemical research. nih.gov For this compound, integrating these methodologies offers a powerful approach to understanding its properties and predicting its behavior in various chemical environments.
Computational methods, such as Density Functional Theory (DFT), can be used to:
Predict molecular properties: Calculate geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net
Model reaction pathways: Investigate transition states and reaction mechanisms to understand how reactions occur.
Screen potential catalysts: Computationally evaluate the potential effectiveness of different catalysts before undertaking experimental work. researchgate.net
These computational predictions can then guide experimental studies, leading to more targeted and efficient research. rsc.org For example, computational screening can identify promising candidate molecules for a particular application, which can then be synthesized and tested in the laboratory. nih.gov The experimental results, in turn, provide feedback for refining the computational models, leading to a cycle of continuous improvement. researchgate.net
A study on cyclohexanone (B45756) dehydrogenase demonstrated how computational docking and molecular dynamics simulations were used to understand substrate binding and guide the rational engineering of the enzyme for improved activity. rsc.org This integrated approach is highly applicable to studying the interactions of this compound with biological systems or catalysts.
Exploration of New Biological Activities and Therapeutic Applications
Research has indicated that this compound and its derivatives possess a range of biological activities. These include antimicrobial, anticonvulsant, and potential anti-inflammatory effects. nih.gov
A study involving GC-MS analysis of fruit extracts from Bryonopsis laciniosa identified this compound as a component with notable antimicrobial activity against various pathogens. ijpsr.com Further research has explored the anticonvulsant properties of alkyl-substituted cyclohexanones. nih.gov It was found that this compound was effective against pentylenetetrazol-induced seizures, suggesting it acts on the picrotoxin (B1677862) receptor. nih.gov
The exploration of new biological activities and potential therapeutic applications of this compound and its derivatives is a promising area for future research. This could involve:
Synthesis and screening of derivative libraries: Creating a diverse range of molecules based on the this compound scaffold and testing them for various biological activities. benthamdirect.comresearchgate.netresearchgate.net
Investigating mechanisms of action: Elucidating the molecular targets and pathways through which these compounds exert their biological effects. nih.gov
Developing compounds with improved potency and selectivity: Modifying the structure of this compound to enhance its desired biological activity while minimizing potential side effects.
| Biological Activity | Research Finding | Potential Therapeutic Application |
| Antimicrobial | Inhibited the growth of Escherichia coli and Staphylococcus aureus. | Development of new antibacterial agents. |
| Anticonvulsant | Effective against pentylenetetrazol-induced seizures. nih.gov | Treatment of certain types of epilepsy. |
| Anti-inflammatory | Some ketones can modulate inflammatory pathways. | Management of inflammatory diseases. |
Sustainable Synthesis and Biotransformation Pathways
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis of chemical compounds. syrris.com For this compound, this involves exploring more environmentally friendly synthetic routes and utilizing biocatalysis.
Traditional synthesis methods for this compound include the oxidation of 2-ethylcyclohexanol (B1581418) and the alkylation of cyclohexanone. prepchem.com Future research will focus on developing greener alternatives, such as:
Catalytic hydrogenation: Utilizing catalysts to hydrogenate precursors like 2-ethylidenecyclohexanone under milder conditions. chemicalbook.com
One-pot syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to reduce waste and improve efficiency. rsc.org
Flow chemistry: Employing continuous flow reactors to improve reaction control, safety, and yield while minimizing solvent usage. syrris.com
Biotransformation, the use of biological systems like enzymes or whole cells to perform chemical transformations, offers a highly selective and sustainable approach. unirioja.es For example, cyclohexanone monooxygenase enzymes have been shown to catalyze the Baeyer-Villiger oxidation of substituted cyclohexanones. asm.orgucl.ac.uk The use of whole-cell biocatalysts, such as carrot root, has also been explored for the enantioselective reduction of related ketones. researchgate.netresearchgate.net
Future research in this area will likely involve:
Discovering and engineering new enzymes: Identifying novel enzymes with high activity and selectivity for transformations involving this compound.
Optimizing biotransformation processes: Improving reaction conditions and developing efficient downstream processing methods.
Integrating biocatalysis with traditional chemical synthesis: Combining the advantages of both approaches to create highly efficient and sustainable synthetic routes.
Q & A
Q. What are the optimized synthetic routes for 2-ethylcyclohexanone, and how can conflicting yield data be resolved?
Methodological Answer: Two primary routes are documented:
- Route 1: Hydrogenation of 2-ethylcyclohexenone (60% yield) .
- Route 2: Alkylation of cyclohexanone with ethyl halides (e.g., iodomethane, 32% yield) .
Conflicting yields arise from reaction conditions (e.g., temperature, catalyst choice, purity of precursors). To optimize, vary parameters like solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd/C vs. Raney Ni), and purification methods (distillation vs. chromatography).
Q. How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of:
- GC-MS: Quantify purity and detect byproducts (e.g., unreacted cyclohexanone) .
- NMR (¹H/¹³C): Confirm substitution pattern (ethyl group at C2) via coupling constants and DEPT-135 analysis .
- IR Spectroscopy: Validate ketone functionality (C=O stretch ~1715 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Storage: Keep at 2–8°C in airtight containers to prevent oxidation .
- Exposure Mitigation: Use fume hoods (S23: avoid vapor inhalation) and PPE (gloves, goggles; S24/25: prevent skin/eye contact) .
- First Aid: For spills, neutralize with absorbent materials (e.g., vermiculite) and wash skin with soap/water .
Advanced Research Questions
Q. How does the ethyl substituent at C2 influence this compound’s reactivity in catalytic hydrogenation?
Methodological Answer: The ethyl group introduces steric hindrance, slowing hydrogenation kinetics. In transfer hydrogenation studies with Ni-based catalysts, this compound showed reduced conversion rates compared to unsubstituted cyclohexanone due to restricted adsorption on catalytic sites . Kinetic analysis (e.g., Arrhenius plots) and DFT modeling can quantify steric effects.
Q. What thermodynamic properties of this compound are critical for reaction design?
Methodological Answer: Key properties include:
Q. How do structural analogs (e.g., 3-ethylcyclohexanone) differ in reactivity, and what methods validate these differences?
Methodological Answer: Positional isomerism alters electronic and steric profiles. For example:
- 2-Ethyl vs. 3-Ethyl: The C2 substituent creates greater ring strain, enhancing electrophilicity at the carbonyl group. Compare using kinetic studies (e.g., nucleophilic addition rates with Grignard reagents) .
- Characterization: X-ray crystallography or NOESY NMR to confirm substituent positioning .
Q. Can computational methods predict this compound’s behavior in novel reaction systems?
Methodological Answer: Yes. Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model:
- Conformational Stability: Chair vs. boat conformers (energy difference ~12 kJ/mol) .
- Reaction Pathways: Transition states for ketone reduction or α-alkylation .
Data Contradiction Analysis
Q. Why do synthesis yields for this compound vary across studies?
Methodological Answer: Discrepancies arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
